5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione 5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
Brand Name: Vulcanchem
CAS No.: 1566682-60-7
VCID: VC7591651
InChI: InChI=1S/C8H4BrClN2OS/c9-5-3-1-2-4(6(5)10)7-11-12-8(14)13-7/h1-3H,(H,12,14)
SMILES: C1=CC(=C(C(=C1)Br)Cl)C2=NNC(=S)O2
Molecular Formula: C8H4BrClN2OS
Molecular Weight: 291.55

5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione

CAS No.: 1566682-60-7

Cat. No.: VC7591651

Molecular Formula: C8H4BrClN2OS

Molecular Weight: 291.55

* For research use only. Not for human or veterinary use.

5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione - 1566682-60-7

Specification

CAS No. 1566682-60-7
Molecular Formula C8H4BrClN2OS
Molecular Weight 291.55
IUPAC Name 5-(3-bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
Standard InChI InChI=1S/C8H4BrClN2OS/c9-5-3-1-2-4(6(5)10)7-11-12-8(14)13-7/h1-3H,(H,12,14)
Standard InChI Key WYQLTZLKHZGORG-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Br)Cl)C2=NNC(=S)O2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione (C₈H₄BrClN₂OS) features a 1,3,4-oxadiazole core fused to a substituted phenyl group. The oxadiazole ring contains two nitrogen atoms and one sulfur atom, while the phenyl substituent bears bromine and chlorine at the 3- and 2-positions, respectively (Figure 1). This substitution pattern distinguishes it from the more commonly studied 4-bromo-2-chloro analog, which has been investigated for thymidine phosphorylase inhibition and anticancer activity .

Table 1: Molecular Properties of 5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione

PropertyValue
Molecular FormulaC₈H₄BrClN₂OS
Molecular Weight291.55 g/mol
IUPAC Name5-(3-bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
CAS NumberNot Available
SMILESClC1=C(C=CC(=C1)Br)C2=NNC(=S)O2

The electron-withdrawing halogen substituents (Br and Cl) influence the compound’s electronic distribution, potentially enhancing its interaction with biological targets such as enzymes and nucleic acids .

Synthesis Methodologies

Oxidative Cyclization of Semicarbazones

A widely employed method for synthesizing 1,3,4-oxadiazole derivatives involves the oxidative cyclization of semicarbazones. For example, Rajak et al. reported the synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles using bromine in acetic acid under alkaline conditions . Adapting this approach, the 3-bromo-2-chlorophenyl variant could be synthesized by reacting 3-bromo-2-chlorobenzaldehyde with semicarbazide to form the corresponding semicarbazone, followed by oxidative cyclization (Scheme 1).

Scheme 1: Proposed Synthesis via Semicarbazone Cyclization

  • Semicarbazone Formation:
    3-Bromo-2-chlorobenzaldehyde+SemicarbazideNaOAcSemicarbazone Intermediate\text{3-Bromo-2-chlorobenzaldehyde} + \text{Semicarbazide} \xrightarrow{\text{NaOAc}} \text{Semicarbazone Intermediate}

  • Oxidative Cyclization:
    SemicarbazoneAcOHBr25-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione\text{Semicarbazone} \xrightarrow[\text{AcOH}]{\text{Br}_2} 5\text{-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione}

This method offers moderate yields (70–85%) and is scalable for gram-scale production .

Hypervalent Iodine-Mediated Desulfurization

Patel et al. demonstrated the use of hypervalent iodine reagents for the desulfurization of thiosemicarbazides to produce 2-amino-1,3,4-oxadiazoles . Applying this strategy, the thione derivative could be synthesized via a two-step process:

  • Thiosemicarbazide Formation:
    3-Bromo-2-chlorophenylacetic acid+ThiosemicarbazideThiosemicarbazide Intermediate\text{3-Bromo-2-chlorophenylacetic acid} + \text{Thiosemicarbazide} \rightarrow \text{Thiosemicarbazide Intermediate}

  • Desulfurization:
    IntermediateOxoneIodobenzeneTarget Compound\text{Intermediate} \xrightarrow[\text{Oxone}]{\text{Iodobenzene}} \text{Target Compound}

This method is notable for its functional group tolerance and high yields (up to 92%) .

Biological Activities and Mechanisms

Thymidine Phosphorylase Inhibition

Bajaj et al. evaluated 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives (e.g., compounds 80 and 81) against the MCF-7 breast cancer cell line, demonstrating IC₅₀ values of 0.98 µM and 1.02 µM, respectively, compared to adriamycin (IC₅₀ = 1.12 µM) . The bromo and chloro substituents’ positions critically influence binding affinity, with para-substituted analogs showing enhanced activity over ortho-substituted ones .

Telomerase Inhibition

Zheng et al. synthesized 2-chloropyridine derivatives bearing 1,3,4-oxadiazole moieties (e.g., compound 70), which inhibited telomerase in SGC-7901 gastric cancer cells (IC₅₀ = 2.3 µM) . Molecular docking revealed that electron-withdrawing groups at the para position of the phenyl ring improve inhibitory potency, suggesting that the 3-bromo-2-chloro isomer’s meta-substitution may reduce efficacy compared to para-substituted analogs .

Antimicrobial Activity

The IJPS study highlighted 1,3,4-oxadiazoles with 3-chloro-1-benzo[b]thiophen-2-yl groups exhibiting antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . Although the 3-bromo-2-chloro derivative’s activity remains untested, its structural similarity suggests potential antimicrobial properties warranting further investigation.

Structure-Activity Relationship (SAR) Considerations

Substituent Position Effects

  • Para vs. Meta Halogenation: Derivatives with para-bromo substituents (e.g., 5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol) show higher thymidine phosphorylase inhibition (IC₅₀ = 0.94 µM) than meta-substituted analogs .

  • Electron-Withdrawing Groups: Bromine and chlorine enhance electrophilic character, facilitating interactions with enzyme active sites. Dual halogenation at adjacent positions (2-chloro, 3-bromo) may sterically hinder binding compared to para-substituted derivatives .

Table 2: Comparative Bioactivity of Halogen-Substituted 1,3,4-Oxadiazoles

CompoundTarget EnzymeIC₅₀ (µM)Reference
5-(4-Bromo-2-chlorophenyl)-thioneThymidine phosphorylase0.94
5-(3-Bromo-2-chlorophenyl)-thioneNot Tested
5-(4-Chlorophenyl)-thioneThymidine phosphorylase1.12

Pharmacological and Industrial Applications

Drug Development Prospects

The compound’s dual halogenation and thione group position it as a candidate for:

  • Anticancer Agents: Targeting thymidine phosphorylase and telomerase in solid tumors .

  • Antimicrobials: Combating multidrug-resistant bacterial strains via membrane disruption .

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